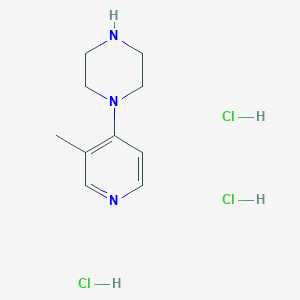
4-ethoxy-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 32176-28-6 . It has a molecular weight of 243.33 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C11H17NO3S . The InChI code is 1S/C11H17NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h5-8,12H,3-4,9H2,1-2H3 . Further structural analysis can be performed using techniques such as mass spectrometry .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 38-40 degrees Celsius . More detailed physical and chemical properties can be determined using various analytical techniques .作用机制
The mechanism of action of 4-ethoxy-N-propylbenzenesulfonamide is believed to involve the inhibition of bacterial folic acid synthesis. This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the growth of a wide range of bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
The advantages of using 4-ethoxy-N-propylbenzenesulfonamide in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory and analgesic properties, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4-ethoxy-N-propylbenzenesulfonamide. One potential direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis. Another potential direction is to investigate its potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains of bacteria. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential side effects and toxicity concerns.
合成方法
The synthesis of 4-ethoxy-N-propylbenzenesulfonamide can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with propylamine and ethanol. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization using a suitable solvent.
科学研究应用
4-ethoxy-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of bacteria, including gram-positive and gram-negative bacteria. This compound has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
安全和危害
The safety information available indicates that 4-ethoxy-N-propylbenzenesulfonamide is associated with certain hazards. The GHS07 pictogram is used to represent these hazards . The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, skin contact, and ingestion .
属性
IUPAC Name |
4-ethoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPNCZMQCVKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

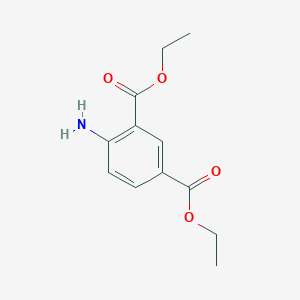
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)
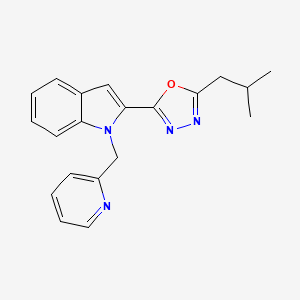

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
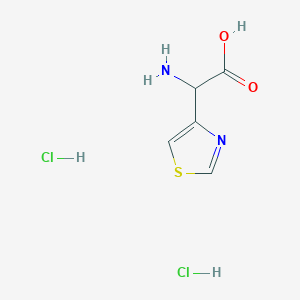
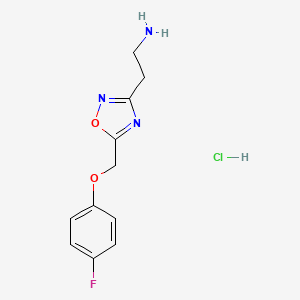
![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)
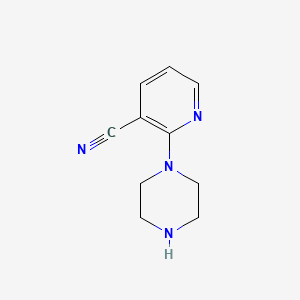
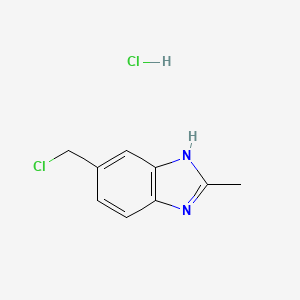
![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)
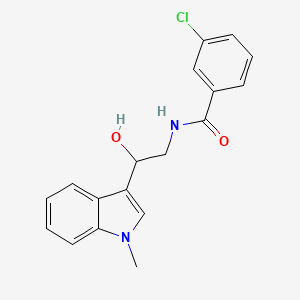
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)
